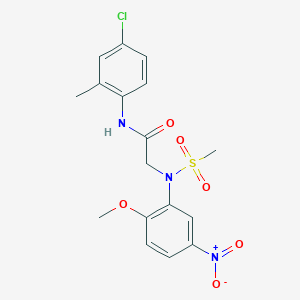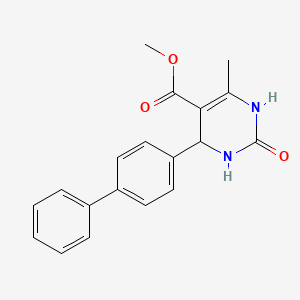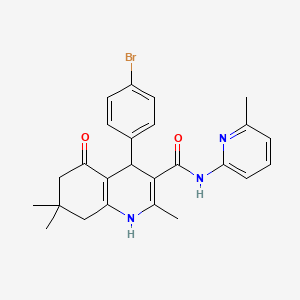![molecular formula C16H24N2OS2 B4966151 2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of dithiocarbamate, a class of organic compounds that contain a carbon-sulfur bond and are known for their chelating properties. DDC has been shown to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.
作用机制
The mechanism of action of DDC is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc, which are essential for various cellular processes. By chelating these metal ions, DDC may disrupt cellular signaling pathways and induce apoptosis, or programmed cell death, in cancer cells. Additionally, DDC may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. DDC has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative damage and inflammation. Additionally, DDC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In cancer cells, DDC has been found to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One advantage of using DDC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, DDC exhibits a range of pharmacological activities, making it a versatile compound for studying various diseases. However, one limitation of using DDC is that it may chelate essential metal ions in cells, which could lead to unintended effects on cellular processes. Additionally, the optimal dosage and administration of DDC may vary depending on the disease being studied, which could complicate experimental design.
未来方向
There are several potential future directions for research on DDC. One area of interest is the development of DDC-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DDC and to determine the optimal dosage and administration for different diseases. Finally, there is a need for more research on the potential side effects of DDC, particularly with long-term use.
合成方法
DDC can be synthesized using a variety of methods, including the reaction of diethyldithiocarbamate with 4-isopropylaniline in the presence of a catalyst such as copper(II) sulfate. This reaction yields DDC as a yellow crystalline solid, which can be purified through recrystallization or chromatography.
科学研究应用
DDC has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, DDC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DDC has been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In neurodegenerative disease research, DDC has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, DDC has been shown to protect against ischemia-reperfusion injury, which occurs when blood flow is restored after a period of ischemia.
属性
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c1-5-18(6-2)16(20)21-11-15(19)17-14-9-7-13(8-10-14)12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKROQRGBSQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)


![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)


![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)